3-(1H-indol-3-yl)acrylaldehyde
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Overview
Description
3-(1H-indol-3-yl)acrylaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in various natural products and drugs. These compounds play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-(1H-indol-3-yl)acrylaldehyde involves the oximation of β-(3-indolyl)acrolein followed by dehydration to give β-(3-indolyl)acrylonitrile. This intermediate can then be reduced to yield γ-(3-indolyl)allyl alcohol . The reaction conditions typically involve the use of dehydrating agents and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
the synthesis of indole derivatives generally involves similar steps, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
3-(1H-indol-3-yl)acrylaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and apoptosis. The compound can also modulate signaling pathways, leading to the suppression of tumor growth and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic applications in cancer treatment
Uniqueness
3-(1H-indol-3-yl)acrylaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
923293-03-2 |
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Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H |
InChI Key |
XRNSYINJYVOSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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